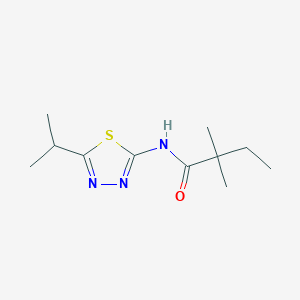![molecular formula C12H18N2O4S B5706273 N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide, also known as MMS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMS is a sulfonylurea derivative that has been found to exhibit antidiabetic, antihyperlipidemic, and anti-inflammatory properties.
作用机制
The exact mechanism of action of N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide is not fully understood. However, studies have suggested that this compound may act by regulating the activity of various enzymes and proteins involved in glucose and lipid metabolism. This compound has been found to activate adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism. This compound has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones, which play a vital role in insulin secretion.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been found to reduce the levels of triglycerides and cholesterol in the blood. Additionally, this compound has been shown to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide in lab experiments is its relatively low toxicity. Studies have shown that this compound does not exhibit significant toxicity at therapeutic doses. Additionally, this compound is relatively easy to synthesize, and its purity can be easily confirmed by various analytical techniques. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
未来方向
There are several potential future directions for research on N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide. One area of research could be to investigate the potential of this compound as a therapeutic agent for the treatment of metabolic disorders, such as diabetes and hyperlipidemia. Another area of research could be to explore the mechanism of action of this compound in more detail, to gain a better understanding of its biochemical and physiological effects. Additionally, future research could focus on developing more efficient synthesis methods for this compound, to improve its yield and purity.
合成方法
The synthesis of N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide involves the reaction between 4-methoxy-3-methylbenzenesulfonyl chloride and N,N-dimethylglycine in the presence of a base, such as triethylamine. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization. The purity of this compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits antidiabetic effects by stimulating insulin secretion and improving glucose uptake in cells. This compound has also been found to have antihyperlipidemic effects by reducing the levels of triglycerides and cholesterol in the blood. Additionally, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9-7-10(5-6-11(9)18-4)19(16,17)14(3)8-12(15)13-2/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJHRJNVBJBLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)




![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)

![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)


![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)